Ronactolol
Overview
Description
It is an aminopropanol derivative with the chemical formula C20H26N2O4 and a molar mass of 358.438 g·mol−1 . This compound is primarily used in the treatment of cardiovascular conditions due to its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ronactolol is synthesized through a multi-step chemical process. The synthesis involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenol to form 4-methoxy-N-(4-hydroxyphenyl)benzamide. This intermediate is then reacted with 2-(isopropylamino)propan-1-ol in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The process includes extraction from an alkaline environment and chromatographic analysis using an internal standard method for plasma samples and an external standard method for urine samples .
Chemical Reactions Analysis
Types of Reactions
Ronactolol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, and substituted forms. These derivatives are often studied for their potential therapeutic applications and improved pharmacokinetic properties .
Scientific Research Applications
Ronactolol has a wide range of scientific research applications, including:
Mechanism of Action
Ronactolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure . The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, which are found in the heart and blood vessels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ronactolol include other beta-blockers such as propranolol, metoprolol, and atenolol .
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to selectively block beta-adrenergic receptors with high affinity. This selectivity makes it particularly effective in the treatment of cardiovascular conditions with fewer side effects compared to other beta-blockers .
Properties
CAS No. |
90895-85-5 |
---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-14(2)21-12-17(23)13-26-19-10-6-16(7-11-19)22-20(24)15-4-8-18(25-3)9-5-15/h4-11,14,17,21,23H,12-13H2,1-3H3,(H,22,24) |
InChI Key |
BPNZFFWEUGGXMC-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-(2-hydroxy-3-isopropylamino)propoxy-4-anisanilide ronactolol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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